METHYL 6-FLUORO-4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
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Overview
Description
Methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of fluorine atoms and a methoxy group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Esterification: The carboxylic acid group is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and methoxy group enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: Similar in structure but lacks the quinoline core.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole core instead of quinoline.
Uniqueness
Methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate is unique due to the presence of both fluorine atoms and a methoxy group on the quinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-fluoro-4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(13-8-12(19)6-7-15(13)21-16)24-10-11-4-2-3-5-14(11)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHUEFCYUKBVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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